molecular formula C27H22N4O4S B4996513 (6Z)-5-imino-6-[[4-[2-(2-methoxyphenoxy)ethoxy]phenyl]methylidene]-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-5-imino-6-[[4-[2-(2-methoxyphenoxy)ethoxy]phenyl]methylidene]-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B4996513
M. Wt: 498.6 g/mol
InChI Key: UOISZDPBQMEFBP-XVNONNMFSA-N
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Description

The compound (6Z)-5-imino-6-[[4-[2-(2-methoxyphenoxy)ethoxy]phenyl]methylidene]-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex organic molecule that belongs to the class of thiadiazolo[3,2-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-5-imino-6-[[4-[2-(2-methoxyphenoxy)ethoxy]phenyl]methylidene]-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multi-step organic reactions. The starting materials often include substituted phenylhydrazines, phenyl isothiocyanates, and various aldehydes. The reaction conditions usually require the use of solvents like ethanol or methanol, and catalysts such as acetic acid or hydrochloric acid to facilitate the formation of the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as crystallization and chromatography are employed for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and halides in the presence of catalysts or under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new functionalized derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, (6Z)-5-imino-6-[[4-[2-(2-methoxyphenoxy)ethoxy]phenyl]methylidene]-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in inhibiting certain enzymes and interacting with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is being investigated for its potential therapeutic effects. Its ability to modulate biological pathways and interact with specific molecular targets makes it a potential candidate for the treatment of various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, the compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis, material science, and the production of specialty chemicals.

Mechanism of Action

The mechanism of action of (6Z)-5-imino-6-[[4-[2-(2-methoxyphenoxy)ethoxy]phenyl]methylidene]-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biological pathway. Additionally, it can interact with cellular receptors, leading to changes in cell signaling and function.

Comparison with Similar Compounds

Similar Compounds

    Thiadiazolo[3,2-a]pyrimidines: These compounds share the core thiadiazolo[3,2-a]pyrimidine structure and exhibit similar biological activities.

    Phenylhydrazones: Compounds with phenylhydrazone moieties that show comparable reactivity and applications.

    Methoxyphenoxy derivatives:

Uniqueness

The uniqueness of (6Z)-5-imino-6-[[4-[2-(2-methoxyphenoxy)ethoxy]phenyl]methylidene]-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one lies in its specific combination of functional groups and structural features. This unique arrangement allows for distinct interactions with biological targets and chemical reactivity, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(6Z)-5-imino-6-[[4-[2-(2-methoxyphenoxy)ethoxy]phenyl]methylidene]-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N4O4S/c1-33-22-9-5-6-10-23(22)35-16-15-34-20-13-11-18(12-14-20)17-21-24(28)31-27(29-25(21)32)36-26(30-31)19-7-3-2-4-8-19/h2-14,17,28H,15-16H2,1H3/b21-17-,28-24?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOISZDPBQMEFBP-XVNONNMFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCOC2=CC=C(C=C2)C=C3C(=N)N4C(=NC3=O)SC(=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1OCCOC2=CC=C(C=C2)/C=C\3/C(=N)N4C(=NC3=O)SC(=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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